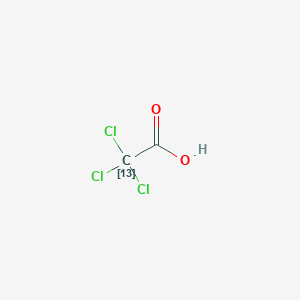

Trichloro(2-~13~C)acetic acid

Cat. No. B1456354

Key on ui cas rn:

32479-99-5

M. Wt: 164.38 g/mol

InChI Key: YNJBWRMUSHSURL-VQEHIDDOSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04233219

Procedure details

As a result of their studies on the process, Kondo, Suda and Tunemoto found that it was possible to obtain the 2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol adduct in almost quantitative yield by reacting chloral with N-hydrocarbylpyrrole at from -10° C. to about 36° C. without using a Lewis acid catalyst such as zinc chloride. As reported in their above referred to co-pending application, it was discovered that the rate of this reaction--which is preferably conducted in the presence of solvents which do not directly affect on the reaction, for example, ethereal solvents such as diethyl ether, dioxane, THF, and the like, and hydrocarbons such as benzene, toluene, hexane, and the like--is dependent on the origin (or the purity) of chloral used. Chloral from a freshly opened bottle did not react with N-methylpyrrole at room temperature and only after prolonged reflux (sometimes several days) was the adduct formed. In contrast, chloral from an old bottle reacted instantly at room temperature. Acting on the hypothesis that trichloroacetic acid, which is formed easily by the oxidation of chloral, does catalyze this reaction, they found that the addition of organic acid such as trichloroacetic acid, acetic acid or p-toluenesulfonic acid to the reaction mixture accelerates this reaction. They further report that among these three acids p-toluenesulfonic acid appears more effective than the others and that in carrying out the process in the presence of a protonic acid added preferably in the form of an organic acid or a cation exchange resin, the adduct (i.e., the 2,2,2-trichloro-(N-hydrocarbylpyrryl-2)-ethanol) has been readily formed in almost quantitative yield.

[Compound]

Name

2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

N-hydrocarbylpyrrole

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

hydrocarbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4].C([O:9]CC)C.O1CCOCC1.CN1C=CC=C1>[Cl-].[Zn+2].[Cl-].CCCCCC.C1(C)C=CC=CC=1.C1C=CC=CC=1.C1COCC1>[Cl:4][C:3]([Cl:6])([Cl:5])[C:2]([OH:9])=[O:1].[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Seven

[Compound]

|

Name

|

2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Step Nine

[Compound]

|

Name

|

N-hydrocarbylpyrrole

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Twelve

[Compound]

|

Name

|

hydrocarbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1C=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As a result of their studies on the process, Kondo, Suda and Tunemoto

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at from -10° C. to about 36° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was discovered that the rate of this reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

only after prolonged reflux (sometimes several days)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C(=O)O)(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04233219

Procedure details

As a result of their studies on the process, Kondo, Suda and Tunemoto found that it was possible to obtain the 2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol adduct in almost quantitative yield by reacting chloral with N-hydrocarbylpyrrole at from -10° C. to about 36° C. without using a Lewis acid catalyst such as zinc chloride. As reported in their above referred to co-pending application, it was discovered that the rate of this reaction--which is preferably conducted in the presence of solvents which do not directly affect on the reaction, for example, ethereal solvents such as diethyl ether, dioxane, THF, and the like, and hydrocarbons such as benzene, toluene, hexane, and the like--is dependent on the origin (or the purity) of chloral used. Chloral from a freshly opened bottle did not react with N-methylpyrrole at room temperature and only after prolonged reflux (sometimes several days) was the adduct formed. In contrast, chloral from an old bottle reacted instantly at room temperature. Acting on the hypothesis that trichloroacetic acid, which is formed easily by the oxidation of chloral, does catalyze this reaction, they found that the addition of organic acid such as trichloroacetic acid, acetic acid or p-toluenesulfonic acid to the reaction mixture accelerates this reaction. They further report that among these three acids p-toluenesulfonic acid appears more effective than the others and that in carrying out the process in the presence of a protonic acid added preferably in the form of an organic acid or a cation exchange resin, the adduct (i.e., the 2,2,2-trichloro-(N-hydrocarbylpyrryl-2)-ethanol) has been readily formed in almost quantitative yield.

[Compound]

Name

2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

N-hydrocarbylpyrrole

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

hydrocarbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4].C([O:9]CC)C.O1CCOCC1.CN1C=CC=C1>[Cl-].[Zn+2].[Cl-].CCCCCC.C1(C)C=CC=CC=1.C1C=CC=CC=1.C1COCC1>[Cl:4][C:3]([Cl:6])([Cl:5])[C:2]([OH:9])=[O:1].[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Seven

[Compound]

|

Name

|

2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Step Nine

[Compound]

|

Name

|

N-hydrocarbylpyrrole

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Twelve

[Compound]

|

Name

|

hydrocarbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1C=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As a result of their studies on the process, Kondo, Suda and Tunemoto

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at from -10° C. to about 36° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was discovered that the rate of this reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

only after prolonged reflux (sometimes several days)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C(=O)O)(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04233219

Procedure details

As a result of their studies on the process, Kondo, Suda and Tunemoto found that it was possible to obtain the 2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol adduct in almost quantitative yield by reacting chloral with N-hydrocarbylpyrrole at from -10° C. to about 36° C. without using a Lewis acid catalyst such as zinc chloride. As reported in their above referred to co-pending application, it was discovered that the rate of this reaction--which is preferably conducted in the presence of solvents which do not directly affect on the reaction, for example, ethereal solvents such as diethyl ether, dioxane, THF, and the like, and hydrocarbons such as benzene, toluene, hexane, and the like--is dependent on the origin (or the purity) of chloral used. Chloral from a freshly opened bottle did not react with N-methylpyrrole at room temperature and only after prolonged reflux (sometimes several days) was the adduct formed. In contrast, chloral from an old bottle reacted instantly at room temperature. Acting on the hypothesis that trichloroacetic acid, which is formed easily by the oxidation of chloral, does catalyze this reaction, they found that the addition of organic acid such as trichloroacetic acid, acetic acid or p-toluenesulfonic acid to the reaction mixture accelerates this reaction. They further report that among these three acids p-toluenesulfonic acid appears more effective than the others and that in carrying out the process in the presence of a protonic acid added preferably in the form of an organic acid or a cation exchange resin, the adduct (i.e., the 2,2,2-trichloro-(N-hydrocarbylpyrryl-2)-ethanol) has been readily formed in almost quantitative yield.

[Compound]

Name

2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

N-hydrocarbylpyrrole

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

hydrocarbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4].C([O:9]CC)C.O1CCOCC1.CN1C=CC=C1>[Cl-].[Zn+2].[Cl-].CCCCCC.C1(C)C=CC=CC=1.C1C=CC=CC=1.C1COCC1>[Cl:4][C:3]([Cl:6])([Cl:5])[C:2]([OH:9])=[O:1].[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Seven

[Compound]

|

Name

|

2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Step Nine

[Compound]

|

Name

|

N-hydrocarbylpyrrole

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Twelve

[Compound]

|

Name

|

hydrocarbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1C=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As a result of their studies on the process, Kondo, Suda and Tunemoto

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at from -10° C. to about 36° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was discovered that the rate of this reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

only after prolonged reflux (sometimes several days)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C(=O)O)(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |